molecular formula C18H20N2O4S B11015346 4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide

4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No.: B11015346
M. Wt: 360.4 g/mol
InChI Key: ZNGPBZTWAJJXPW-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzenesulfonamide group attached to an indole moiety, which is further substituted with a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole derivative is then methoxylated using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group at the desired position.

    Sulfonamide Formation: The final step involves the reaction of the methoxylated indole with benzenesulfonyl chloride in the presence of a base like pyridine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction of the sulfonamide group can yield the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound is studied for its potential pharmacological activities. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties . This compound, in particular, may exhibit similar activities due to its structural features.

Medicine

In medicine, indole derivatives are explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.

Industry

Industrially, this compound can be used in the development of new drugs, agrochemicals, and materials. Its versatile reactivity makes it a valuable intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.

    5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A psychoactive compound with a similar indole core but different substituents.

    Sulfonamide antibiotics: Compounds with a sulfonamide group but different core structures.

Uniqueness

4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide is unique due to its combination of an indole moiety with a methoxy group and a benzenesulfonamide linkage. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C18H20N2O4S/c1-23-14-3-6-16(7-4-14)25(21,22)20-10-9-13-12-19-18-8-5-15(24-2)11-17(13)18/h3-8,11-12,19-20H,9-10H2,1-2H3

InChI Key

ZNGPBZTWAJJXPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)OC

Origin of Product

United States

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